1-(3-Bromopropoxy)-2-methylbenzene

Übersicht

Beschreibung

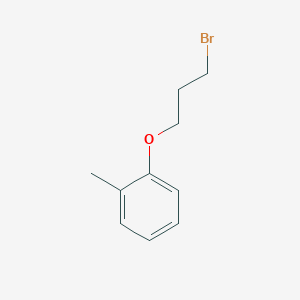

1-(3-Bromopropoxy)-2-methylbenzene is an organic compound with the molecular formula C10H13BrO It is a derivative of benzene, where a bromopropoxy group is attached to the benzene ring at the first position and a methyl group at the second position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(3-Bromopropoxy)-2-methylbenzene can be synthesized through the reaction of 2-methylphenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetonitrile at elevated temperatures (around 80°C) for several hours . The reaction can be represented as follows:

2-Methylphenol+1,3-DibromopropaneK2CO3,CH3CN,80°Cthis compound

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature and reaction time precisely.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-Bromopropoxy)-2-methylbenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the bromopropoxy group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methyl group can be oxidized to form a carboxylic acid or an aldehyde under strong oxidizing conditions.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium alkoxides or amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

Nucleophilic Substitution: Corresponding substituted products such as ethers, amines, or thioethers.

Oxidation: Carboxylic acids or aldehydes.

Reduction: 1-(3-Propoxy)-2-methylbenzene.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1-(3-Bromopropoxy)-2-methylbenzene serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, such as:

- Nucleophilic Substitution : The bromine atom can be substituted by nucleophiles like amines or thiols.

- Oxidation : The methyl group can be oxidized to form carboxylic acids or aldehydes.

- Reduction : The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Pharmaceuticals

This compound is explored for its potential as a lead compound in drug development. Notably, it has demonstrated biological activity that may inhibit specific enzymes involved in metabolic pathways, such as α-glucosidase, impacting glucose metabolism.

Case Study: Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have shown its effectiveness against:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Material Science

This compound is utilized in the preparation of polymers and specialty materials with specific properties. Its ability to act as a building block makes it valuable for developing new materials with tailored characteristics.

Wirkmechanismus

The mechanism of action of 1-(3-Bromopropoxy)-2-methylbenzene depends on its application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex molecules. In pharmaceuticals, its mechanism of action would depend on the specific drug it is used to synthesize, targeting specific molecular pathways or receptors in the body.

Vergleich Mit ähnlichen Verbindungen

1-(3-Bromopropoxy)-4-chlorobenzene: Similar structure but with a chlorine atom instead of a methyl group.

1-(3-Bromopropoxy)-3-methylbenzene: Similar structure but with the bromopropoxy group at the third position.

1-(3-Bromopropoxy)-2,3,5-trimethylbenzene: Similar structure but with additional methyl groups on the benzene ring.

Uniqueness: 1-(3-Bromopropoxy)-2-methylbenzene is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo. The presence of both a bromopropoxy group and a methyl group on the benzene ring provides a unique combination of electronic and steric effects, making it a valuable intermediate in organic synthesis.

Biologische Aktivität

1-(3-Bromopropoxy)-2-methylbenzene, also known as 3-bromopropoxy-2-methylbenzene, is an organic compound characterized by its unique chemical structure, which includes a bromopropoxy group attached to a methyl-substituted benzene ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, detailing its mechanisms of action, biochemical interactions, and potential therapeutic applications.

- Molecular Formula : C₁₁H₁₃BrO

- Molecular Weight : 229.11 g/mol

- Structure : The presence of the bromine atom and the propoxy group enhances its reactivity and solubility characteristics.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential in modulating α-glucosidase activity, impacting glucose metabolism.

- Cell Signaling Modulation : It can influence cell signaling pathways that are crucial for cellular functions and responses to external stimuli. This modulation may affect processes such as inflammation and apoptosis.

Biochemical Interactions

This compound interacts with several biochemical pathways:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, making them candidates for further exploration in treating infections.

- Cytotoxicity Studies : Research indicates that at higher concentrations, the compound may exhibit cytotoxic effects on certain cell lines, which could be relevant for cancer research .

Study on Enzyme Activity

A study focused on the inhibitory effects of various compounds similar to this compound on α-glucosidase revealed that some derivatives showed significant inhibitory activity while others increased enzyme activity. This highlights the need for further investigation into structure-activity relationships.

Cytotoxicity Assessment

In vitro assessments of this compound demonstrated varying levels of cytotoxicity depending on concentration and exposure time. For example, pretreatment with the compound at concentrations ranging from 1 to 10 μg/mL did not show significant cytotoxic effects after short exposure times but exhibited moderate toxicity after prolonged exposure .

Potential Therapeutic Applications

Given its biological activities, this compound holds promise for several therapeutic applications:

- Antidiabetic Agents : Due to its interaction with α-glucosidase, it may be developed as an antidiabetic agent.

- Antimicrobial Agents : Its potential antimicrobial properties could position it as a candidate for new antibiotic therapies.

- Cancer Therapeutics : The cytotoxic effects observed in certain studies suggest that it could be explored further for use in oncology.

Eigenschaften

IUPAC Name |

1-(3-bromopropoxy)-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-9-5-2-3-6-10(9)12-8-4-7-11/h2-3,5-6H,4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZZRSCSVGUOXKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364627 | |

| Record name | 1-(3-bromopropoxy)-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50912-60-2 | |

| Record name | 1-(3-bromopropoxy)-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.